4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine
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Overview
Description
4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonyl group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the coupling with the pyrimidine moiety. Common reagents used in these reactions include imidazole, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-yl-cyclohexene
- 1-methyl-4-(propan-2-yl)cyclohex-1-ene
Uniqueness
4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various fields.
Properties
Molecular Formula |
C19H27N5O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3a-[(4-methylpyrimidin-2-yl)oxymethyl]-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C19H27N5O3S/c1-14(2)23-10-17(21-13-23)28(25,26)24-9-16-5-4-7-19(16,11-24)12-27-18-20-8-6-15(3)22-18/h6,8,10,13-14,16H,4-5,7,9,11-12H2,1-3H3 |
InChI Key |
XRKMZZKUFMOEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(C=N4)C(C)C |
Origin of Product |
United States |
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